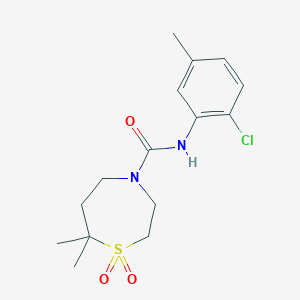
N-(2-chloro-5-methylphenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-methylphenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide, commonly known as CMPI, is a chemical compound with potential applications in scientific research. CMPI belongs to the class of thiazepane derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of CMPI is not fully understood. However, studies have suggested that CMPI inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells. CAIX plays a crucial role in maintaining the pH balance in cancer cells, and its inhibition can lead to cell death. CMPI has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
CMPI has been shown to have various biochemical and physiological effects. Studies have shown that CMPI can inhibit the activity of CAIX and MMPs, leading to cell cycle arrest and apoptosis. CMPI has also been shown to induce autophagy, a process by which cells recycle damaged or dysfunctional components. Furthermore, CMPI has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
実験室実験の利点と制限
One of the advantages of using CMPI in lab experiments is its potent antitumor activity against various cancer cell lines. Furthermore, CMPI has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, one of the limitations of using CMPI in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dose and toxicity profile of CMPI.
将来の方向性
There are several future directions for the research and development of CMPI. One area of research is the optimization of the synthesis method to improve the yield and purity of CMPI. Another area of research is the identification of the optimal dose and toxicity profile of CMPI. Furthermore, future studies should focus on the mechanism of action of CMPI, particularly its interaction with CAIX and MMPs. Finally, future research should explore the potential of CMPI in combination therapy with other chemotherapy drugs.
Conclusion
In conclusion, CMPI is a promising compound with potential applications in scientific research, particularly in the field of cancer research. CMPI exhibits potent antitumor activity against various cancer cell lines and has been shown to inhibit the activity of CAIX and MMPs, leading to cell cycle arrest and apoptosis. CMPI also has the potential to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, further studies are needed to optimize the synthesis method, determine the optimal dose and toxicity profile, and explore the mechanism of action of CMPI.
合成法
CMPI can be synthesized using various methods, including the reaction of 2-chloro-5-methylphenyl isothiocyanate with 7,7-dimethyl-1,4-thiazepane-1,1-dioxide in the presence of a base. Another method involves the reaction of 2-chloro-5-methylphenyl isocyanate with 7,7-dimethyl-1,4-thiazepane-1,1-dioxide in the presence of a tertiary amine. The synthesis of CMPI has been optimized to improve its yield and purity.
科学的研究の応用
CMPI has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that CMPI exhibits potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. CMPI has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, CMPI has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-(2-chloro-5-methylphenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11-4-5-12(16)13(10-11)17-14(19)18-7-6-15(2,3)22(20,21)9-8-18/h4-5,10H,6-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJFGVBLWYDPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)N2CCC(S(=O)(=O)CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(difluoromethyl)phenyl]-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide](/img/structure/B7679954.png)
![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide](/img/structure/B7679984.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)

![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)
![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)


![5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)